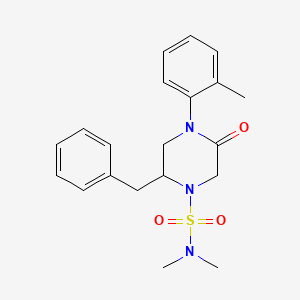
1-(2-fluorobenzoyl)-4-(2-furoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 1-(2-fluorobenzoyl)-4-(2-furoyl)piperazine involves various chemical strategies, including condensation reactions, reductive amination, and nucleophilic substitution reactions. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized through a condensation reaction involving carbamimide and 3-fluorobenzoic acid (Sanjeevarayappa et al., 2015). This highlights the versatility of piperazine derivatives in chemical synthesis, allowing for the introduction of various functional groups.
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including those similar to 1-(2-fluorobenzoyl)-4-(2-furoyl)piperazine, is characterized by X-ray diffraction studies. The crystal and molecular structure of related compounds, such as 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole, demonstrates the typical conformation and bonding patterns seen in piperazine derivatives (Özbey et al., 1998). These studies provide insights into the spatial arrangement of atoms within the molecule and the types of intermolecular interactions that may influence its properties.
Chemical Reactions and Properties
Piperazine compounds participate in various chemical reactions, contributing to their diverse chemical properties. For example, they can undergo nucleophilic substitution reactions, enabling the synthesis of novel derivatives with potential biological activities (Mermer et al., 2019). The chemical reactivity of piperazine derivatives is influenced by the nature of the substituents attached to the piperazine ring, offering a wide range of chemical functionalities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation in Medicinal Chemistry
1-(2-Fluorobenzoyl)-4-(2-furoyl)piperazine and its derivatives have been extensively explored in medicinal chemistry for their potential therapeutic applications. For instance, a series of conformationally restricted butyrophenones, including compounds with benzoylpiperidine moieties, have been synthesized and evaluated as antipsychotic agents. These compounds were investigated for their affinity towards dopamine and serotonin receptors, indicating their potential use in neuroleptic drugs (Raviña et al., 2000).
Structural Analysis and Molecular Interactions
The structural analysis and understanding of molecular interactions of such compounds have also been a focus of scientific research. For example, studies on closely related 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines have revealed insights into their molecular conformations and intermolecular interactions, highlighting the importance of such analyses in drug design (Ninganayaka Mahesha et al., 2019).
Antimicrobial and Enzyme Inhibition Studies
Additionally, these compounds have been investigated for their antimicrobial properties and enzyme inhibition capabilities. Synthesis and biological evaluation of novel analogs of fluoroquinolones with substituted piperazine rings have shown significant in vitro antibacterial activity, suggesting their potential as antibacterial agents (P. C. Sharma et al., 2015). Furthermore, studies on 2-furoic piperazide derivatives have demonstrated their inhibitory potential against α-glucosidase, acetylcholinesterase, and butyrylcholinesterase enzymes, indicating their possible application in the treatment of diseases like type 2 diabetes and Alzheimer's (M. Abbasi et al., 2018).
Eigenschaften
IUPAC Name |
(2-fluorophenyl)-[4-(furan-2-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c17-13-5-2-1-4-12(13)15(20)18-7-9-19(10-8-18)16(21)14-6-3-11-22-14/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWCVTAQKPOCDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2F)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluorophenyl)-[4-(furan-2-carbonyl)piperazin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5507532.png)
![1-(3-morpholin-4-ylpropyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B5507537.png)
![4-[(2-ethylphenoxy)acetyl]morpholine](/img/structure/B5507538.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5507544.png)



![1-[(2-chlorobenzyl)sulfonyl]-4-methylpiperidine](/img/structure/B5507578.png)
![4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzamide](/img/structure/B5507587.png)
![4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5507597.png)

![1-acetyl-3-(4-nitrophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5507610.png)
![1,3-dimethyl-5-{2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}-2,4-imidazolidinedione](/img/structure/B5507617.png)
![2-cyclopropyl-8-[(5-fluoro-2-methylphenyl)sulfonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5507620.png)